molecular formula C10H13N3 B13249831 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide CAS No. 1016885-73-6

2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide

Cat. No.: B13249831
CAS No.: 1016885-73-6
M. Wt: 175.23 g/mol
InChI Key: DWHZJMYABOCSJR-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide is a chemical compound with the molecular formula C10H13N3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide typically involves the reaction of indoline with ethanimidamide under specific conditions. One common method involves the use of concentrated sulfuric acid as a catalyst, followed by hydrolysis to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various halogenated indole compounds .

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound, known for its wide range of biological activities.

    Indoline: A reduced form of indole, used as a precursor in the synthesis of various indole derivatives.

    Indole-2-carboxylic acid:

Uniqueness

2-(2,3-Dihydro-1H-indol-1-yl)ethanimidamide is unique due to its specific structure, which combines the indole ring with an ethanimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1016885-73-6

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)ethanimidamide

InChI

InChI=1S/C10H13N3/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13/h1-4H,5-7H2,(H3,11,12)

InChI Key

DWHZJMYABOCSJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=N)N

Origin of Product

United States

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